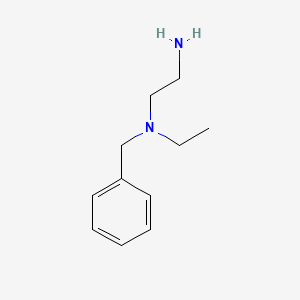

N-(2-aminoethyl)-N-benzyl-N-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-Aminoethyl)acetamide” is used in laboratory chemicals . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is an organic building block .

Synthesis Analysis

A novel tris (2-aminoethyl)amine (TREN) based tripodal ligand TRENOL (L) has been synthesized .

Molecular Structure Analysis

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” has a molecular weight of 222.36 . Its chemical formula is C8H22N2O3Si .

Chemical Reactions Analysis

A peptide nucleic acid (PNA) is a synthetic analogue of DNA where the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units .

Physical and Chemical Properties Analysis

Edible vegetable oils were gelled by using N-(2-aminoethyl)-oleamide. Oils in their free state were subjected to differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Applications De Recherche Scientifique

Organic Synthesis and Ligand Design

Synthesis of Complex Molecules : A study focused on the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, which could be related to N-(2-aminoethyl)-N-benzyl-N-ethylamine in terms of structural modification and application in complex molecule synthesis, highlighting the versatility of such compounds in organic chemistry (Jin Yi-cui, 2005).

Development of Chelators : Research into the synthesis of N-acetonitril and N-ethylamine-3-hydroxypyridinones as iron (III) chelators indicates the potential of aminoethyl-benzyl-ethylamine derivatives in therapeutic applications, such as treating iron overload in thalassemic patients (L. Saghaei, 2000).

Metal Coordination and Catalysis

- Metal Ion Coordination : Modifications of tripodal tetraamine tren, to include hydroxyl groups, demonstrate the impact of sequential replacement of -NH2 by -OH on metal ion coordination properties. This research has implications for the design of ligands with specific metal binding capabilities (B. Song et al., 2001).

Imaging and Drug Delivery

- Radiotracer Development : Benzamide derivatives, including compounds structurally related to this compound, have been explored for their utility in imaging melanoma and melanoma metastases, demonstrating the potential of these compounds in the development of diagnostic tools (D. Oltmanns et al., 2009).

Photophysical Properties

- Electron Transport : Studies on naphthylamine-based organic compounds reveal their potential in electronic applications, such as organic light-emitting diodes (OLEDs), showcasing the wide-ranging utility of aminoethyl-benzyl-ethylamine derivatives in material science (S. Tse et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) .

Mode of Action

For instance, N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cardiovascular disease and severe acute respiratory syndrome .

Result of Action

Based on its potential interaction with ace2, it could potentially influence processes related to cardiovascular disease and viral infections .

Safety and Hazards

Orientations Futures

Propriétés

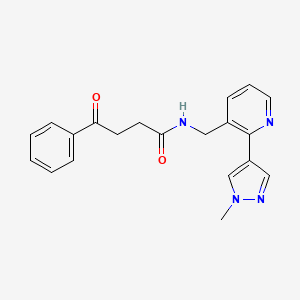

IUPAC Name |

N'-benzyl-N'-ethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-2-13(9-8-12)10-11-6-4-3-5-7-11/h3-7H,2,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMJQXIVCKIUMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29950-34-3 |

Source

|

| Record name | (2-aminoethyl)(benzyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)

![1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2602773.png)

![1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2602783.png)

![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)